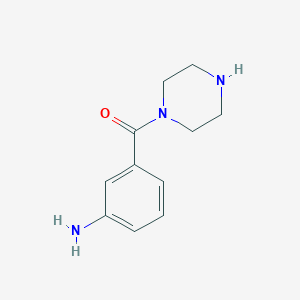

3-(Piperazine-1-carbonyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

“3-(Piperazine-1-carbonyl)aniline” is used in the synthesis of piperazine substituted dihydrofuran compounds . These compounds have been evaluated for their inhibitory activities toward acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve impulse transmission . Compounds synthesized from “3-(Piperazine-1-carbonyl)aniline” have shown high inhibitory activities, with IC50 values ranging from 2.24 to 5.79 µM .

Alzheimer’s Disease Treatment

The inhibitory effect on acetylcholinesterase makes these compounds potential candidates for the treatment of Alzheimer’s disease . Alzheimer’s disease is a neurodegenerative disorder characterized by a decrease in acetylcholine levels in the brain . By inhibiting AChE, these compounds can potentially slow down the progression of Alzheimer’s disease .

Molecular Docking Studies

Molecular docking studies have been performed on selected structures synthesized from “3-(Piperazine-1-carbonyl)aniline” to investigate ligand–protein interactions . These studies provide valuable insights into the binding energies and interactions of these compounds with proteins .

Synthesis of FDA Approved Drugs

“3-(Piperazine-1-carbonyl)aniline” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration (FDA) . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, making it a valuable component in drug synthesis .

Kinase Inhibitors

Piperazine-containing compounds, including those synthesized from “3-(Piperazine-1-carbonyl)aniline”, are often used as kinase inhibitors . Kinase inhibitors are drugs that block certain enzymes called kinases, which play a key role in cell functions such as cell signaling, growth, and division .

Receptor Modulators

Compounds synthesized from “3-(Piperazine-1-carbonyl)aniline” can also act as receptor modulators . Receptor modulators are substances that can either block or stimulate receptors in the body, influencing the way cells and tissues function .

Wirkmechanismus

Target of Action

For instance, it is used as an anthelmintic agent, acting by paralyzing parasites, which allows the host body to easily remove or expel the invading organism . Piperazine derivatives have also been associated with antidepressant activity .

Mode of Action

It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Biochemical Pathways

Piperazine derivatives have been associated with anticancer activity, suggesting they may influence pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Piperazine and its derivatives are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . More detailed studies would be needed to fully understand the ADME properties of 3-(Piperazine-1-carbonyl)aniline.

Result of Action

Piperazine derivatives have been associated with various biological activities, including anticancer , antidepressant , and anthelmintic effects .

Eigenschaften

IUPAC Name |

(3-aminophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYVPSDPBBQRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazine-1-carbonyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1H-1,3-benzodiazol-1-yl)methyl]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B7881831.png)

![3-{[2-(Dimethylamino)ethyl]amino}oxolane-2,5-dione](/img/structure/B7881855.png)

![WURCS=2.0/1,1,0/[a21222h-1a_1-5]/1](/img/structure/B7881869.png)